4-己基酚

描述

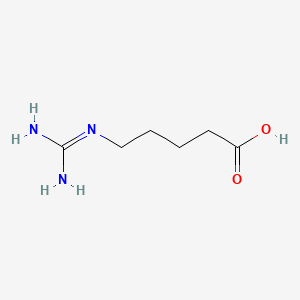

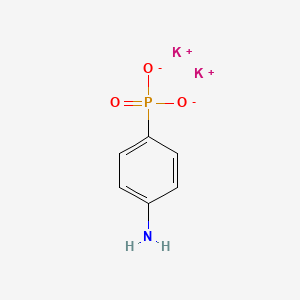

4-Hexylphenol (4-HP) is a phenolic compound that has been studied for its wide range of applications in the scientific and medical fields. It is a derivative of phenol, with a hexyl group attached to the hydroxyl group of the phenol molecule. 4-HP is an aromatic compound that has attracted the attention of many researchers due to its potential uses in various areas, such as medicine, agricultural science, and environmental sciences.

科学研究应用

环境影响和内分泌干扰活性

- 环境污染物和人类暴露: 烷基酚(APs)如4-己基酚是众所周知的环境污染物,在野生动物和人类中具有内分泌干扰活性。它们在各种工业、农业和家庭应用中使用,在人类中,尤其是在脂肪组织中,已经确认存在。西班牙南部的研究发现,女性的脂肪组织中存在4-壬基酚(NP)和4-辛基酚(OP)残留物,突显了人类广泛暴露于这些化合物中(Lopez-Espinosa et al., 2009)。

对脂质代谢和肥胖的影响

- 对脂肪生成分化和脂质积累的影响: 研究表明,作为潜在的内分泌干扰化学物质(EDC),4-己基酚促进细胞的脂肪生成分化,并增加肝脂积累。它激活过氧化物酶体增殖物激活受体γ(PPARγ),影响脂质代谢,暗示与肥胖和非酒精性脂肪肝病的联系(Sun et al., 2020)。

环境降解和处理方法

- 通过先进氧化过程降解: 研究已经探讨了类似化合物(例如4-氯-3,5-二甲基酚)的先进氧化过程,如UV和UV/过硫酸盐。这些过程有效地去除水中的污染物,突显了它们在处理烷基酚污染方面的潜力(Li et al., 2020)。

在回收材料中的环境命运

- 在环境中的持久性: 烷基酚乙氧基醚(APEOs),包括4-己基酚衍生物,在回收纸浆中显示出持久性。它们的降解产物具有雌激素潜力,在各种环境样品中发现。这表明需要在回收过程中谨慎管理这类物质(Hawrelak et al., 1999)。

光催化活性和传感应用

- 光催化降解和传感: 已经进行了类似烷基酚的光催化降解研究,突出了类似TiO2和Pt/TiO2这样的催化剂在增强降解效率方面的作用。这些发现对于开发处理受烷基酚污染的水的方法至关重要(Moonsiri et al., 2004)。

未来方向

作用机制

Target of Action

4-Hexylphenol (4-HP) is a widely-used surfactant and a potential endocrine disrupting chemical (EDC) . It primarily targets the estrogen receptor (ER) . The estrogen receptor plays a crucial role in regulating the expression of genes involved in cellular growth and differentiation .

Mode of Action

4-HP exhibits an agonistic activity towards the estrogen receptor . This means it can bind to the receptor and activate it, triggering a series of biochemical reactions. The activation of the estrogen receptor by 4-HP has been shown to correlate with its perturbation in lipid metabolism .

Biochemical Pathways

Upon activation of the estrogen receptor, 4-HP influences the adipogenic differentiation of cells and hepatic lipid accumulation . It has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) and the subsequent adipogenic gene program in cells . This leads to an increase in lipid deposition and a decrease in de novo lipogenesis and fatty acid oxidation .

Result of Action

The activation of the estrogen receptor by 4-HP leads to enhanced development of mature lipid-laden adipocytes and suppression of excessive hepatic lipid accumulation . This suggests that 4-HP could potentially influence obesity and nonalcoholic fatty liver disease .

生化分析

Biochemical Properties

4-Hexylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. 4-Hexylphenol can act as a substrate for these enzymes, leading to its hydroxylation and subsequent conjugation reactions. Additionally, 4-Hexylphenol has been shown to bind to estrogen receptors, mimicking the action of natural estrogens and influencing estrogenic pathways .

Cellular Effects

4-Hexylphenol affects various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Hexylphenol can activate estrogen receptor-mediated signaling pathways, leading to changes in the expression of estrogen-responsive genes. This can result in altered cellular functions, such as increased cell proliferation and changes in metabolic activity .

Molecular Mechanism

The molecular mechanism of 4-Hexylphenol involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, 4-Hexylphenol can inhibit certain enzymes, such as cytochrome P450, by competing with natural substrates for the active site. This inhibition can lead to changes in the metabolism of other compounds and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hexylphenol can change over time. The compound’s stability and degradation are important factors to consider. 4-Hexylphenol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 4-Hexylphenol has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Hexylphenol vary with different dosages in animal models. At low doses, 4-Hexylphenol can mimic the action of natural estrogens, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, such as liver damage and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .

Metabolic Pathways

4-Hexylphenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the hexyl group, leading to the formation of more polar metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of 4-Hexylphenol with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 4-Hexylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 4-Hexylphenol can influence its accumulation in certain tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Hexylphenol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Hexylphenol may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can bind to estrogen receptors and influence gene expression .

属性

IUPAC Name |

4-hexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWBRVPZWJYIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062425 | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-69-7 | |

| Record name | 4-n-Hexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)

![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)

![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)